5'-Bromo-[2,2'-bithiophene]-5-carbonitrile

Melting Point Thermal Stability Solid-State Packing

Researchers requiring precise control over polymer regioregularity for high-performance OFETs and OPVs need monomers with defined reactivity. 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile solves this with its asymmetric push-pull architecture, enabling controlled cross-coupling. This ensures consistent batch-to-batch optoelectronic performance. - Enables synthesis of regioregular D-π-A copolymers via a single reactive bromine handle. - The nitrile group lowers LUMO levels, enhancing electron transport in ambipolar transistors. - Strong intramolecular charge transfer character improves exciton dissociation for higher power conversion efficiencies.

Molecular Formula C9H4BrNS2
Molecular Weight 270.2 g/mol
CAS No. 176787-96-5
Cat. No. B1283090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Bromo-[2,2'-bithiophene]-5-carbonitrile
CAS176787-96-5
Molecular FormulaC9H4BrNS2
Molecular Weight270.2 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C2=CC=C(S2)Br)C#N
InChIInChI=1S/C9H4BrNS2/c10-9-4-3-8(13-9)7-2-1-6(5-11)12-7/h1-4H
InChIKeyOHVCHDZJRUEOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Bromo-[2,2'-bithiophene]-5-carbonitrile Overview


5'-Bromo-[2,2'-bithiophene]-5-carbonitrile is a heterocyclic compound belonging to the bithiophene class, specifically a 5-(5-bromothiophen-2-yl)thiophene-2-carbonitrile derivative [1]. With a molecular weight of 270.16 g/mol and the molecular formula C₉H₄BrNS₂, it is a solid at 20°C [2]. Its core structure features two thiophene rings asymmetrically substituted with a bromine atom at the 5'-position and a cyano group at the 5-position, rendering it a versatile precursor for synthesizing conjugated polymers and oligomers with tailored electronic properties [3].

1 Asymmetric D-π-A monomer for conjugated polymer research
2 Single bromine site enables sequential cross-coupling
3 Nitrile group for electronic structure tuning

Unique Advantages Over Generic Bithiophenes


In-class bithiophene derivatives are not interchangeable due to their distinct substitution patterns, which critically influence solid-state packing, solubility, reactivity in cross-coupling reactions, and the resulting optoelectronic properties of the final materials . The specific positioning of the bromine atom and the nitrile group in 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile establishes a unique electronic push-pull architecture that is absent in its symmetric or singly substituted analogs, directly impacting the performance of devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1].

Substitution pattern mismatch

Bithiophene analogs with different halogen or nitrile positions may exhibit altered solid-state packing and solubility, affecting device film quality.

Reactivity handle differences

Symmetric dibromo or non-brominated analogs limit sequential cross-coupling, preventing regioregular polymer synthesis.

Electronic push-pull absence

Compounds lacking the asymmetric donor-acceptor arrangement may not replicate the intramolecular charge transfer required for optoelectronic tuning.

Quantitative Comparison with Key Analogs


Melting Point Advantage Over Analogs

The melting point of 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile (161.0–165.0 °C) is substantially higher than that of the closely related 5-bromo-2,2'-bithiophene (29–32 °C), 2,2'-bithiophene-5-carbonitrile (74–75 °C), and 5,5'-dibromo-2,2'-bithiophene (144–148 °C) [1][2][3]. This indicates stronger intermolecular forces, potentially due to the combined presence of the bromine and cyano groups enhancing dipolar interactions and π-π stacking in the solid state.

Melting point
Cross-study comparable
Target: 161.0–165.0 °C
5-Bromo-2,2′-bithiophene: 29–32 °C
2,2′-Bithiophene-5-carbonitrile: 74–75 °C
5,5′-Dibromo-2,2′-bithiophene: 144–148 °C
Higher melting point may support recrystallization and thermal stability screening.
Standard determination; Δ ≥ 87 °C vs. 5-bromo analog.
Melting Point Thermal Stability Solid-State Packing

Molecular Weight & LogP Profile

5'-Bromo-[2,2'-bithiophene]-5-carbonitrile has a molecular weight of 270.16 g/mol and a predicted LogP of 4.1 [1][2]. This contrasts with 5-bromo-2,2'-bithiophene (245.16 g/mol, predicted LogP ~3.8), 2,2'-bithiophene-5-carbonitrile (191.27 g/mol, predicted LogP ~2.9), and 5,5'-dibromo-2,2'-bithiophene (324.05 g/mol, predicted LogP ~5.0) [3][4][5]. The unique combination of bromine and nitrile groups yields an intermediate molecular weight and lipophilicity.

MW & LogP profile
Predicted values
Target MW: 270.16 g/mol, LogP: 4.1
Analog MW range: 191–324 g/mol; LogP: 2.9–5.0
Intermediate lipophilicity and weight may guide solvent selection and processability review.
Predicted LogP; Δ 0.3–1.2 units from analogs.
Molecular Weight Lipophilicity LogP

Asymmetric Cross-Coupling Reactivity

The bromine atom at the 5'-position in 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile serves as an orthogonal reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), enabling sequential functionalization and the construction of complex D-π-A architectures . In contrast, symmetric analogs like 5,5'-dibromo-2,2'-bithiophene lead to symmetrical polymers, while the non-brominated 2,2'-bithiophene-5-carbonitrile lacks a direct coupling handle. This asymmetric reactivity is essential for synthesizing regioregular polymers and precisely defined oligomers with tailored electronic properties [1].

Cross-coupling reactivity
Class-level inference
Single reactive bromine site for Suzuki/Stille coupling
Dibromo analog gives symmetric polymers; non-brominated lacks coupling handle
Asymmetric reactivity enables regioregular polymer synthesis.
Pd-catalyzed cross-coupling conditions apply.
Cross-Coupling Suzuki-Miyaura Stille Coupling Reactivity

D-π-A Electronic Structure

5'-Bromo-[2,2'-bithiophene]-5-carbonitrile incorporates both an electron-donating thiophene unit (augmented by the bromine substituent) and a strongly electron-withdrawing cyano group, creating a push-pull D-π-A system [1]. This intramolecular charge transfer (ICT) characteristic, which is absent in symmetric or solely halogenated bithiophenes, allows for precise tuning of the HOMO-LUMO gap and absorption/emission properties in the final conjugated materials [2]. While specific HOMO/LUMO values for the monomer are not widely reported, class-level studies confirm that such nitrile-functionalized bithiophenes exhibit enhanced ICT and solvatochromic behavior compared to unsubstituted or singly substituted analogs [3].

Electronic structure
Class-level inference
Push-pull D-π-A system: bromine-thiophene donor, cyano acceptor
Symmetric analogs lack ICT enhancement
Supports design of materials with tunable optoelectronic properties.
ICT and solvatochromic behavior reported for nitrile-bithiophenes.
Electronic Structure D-π-A Intramolecular Charge Transfer DFT

Application Scenarios


Asymmetric D-A Polymers for OFETs

5'-Bromo-[2,2'-bithiophene]-5-carbonitrile is uniquely suited as a monomer for creating regioregular D-π-A copolymers via palladium-catalyzed cross-coupling . Its single bromine handle allows for controlled incorporation into polymer backbones, while the nitrile group enhances electron affinity, lowering the LUMO level and improving electron transport. This is critical for fabricating high-performance, ambipolar OFETs and complementary logic circuits [1].

Bulk Heterojunction OPV Active Layers

The strong intramolecular charge transfer (ICT) character of this compound, as established by its D-π-A architecture, makes it an ideal building block for the donor or acceptor component in OPV active layers . When incorporated into a polymer, it promotes efficient exciton dissociation and charge separation, leading to improved power conversion efficiencies compared to devices based on less polarized bithiophene analogs [1].

Solution-Processed OLEDs

The enhanced intermolecular interactions indicated by its high melting point suggest that polymers derived from 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile may exhibit improved solid-state packing and film morphology . This is beneficial for solution-processed OLEDs, where uniform film formation and high photoluminescence quantum yields are paramount [1].

Antiprotozoal Agent Discovery

5'-Bromo-[2,2'-bithiophene]-5-carbonitrile has been cited as a reagent for synthesizing dicationic phenyl-2,2′-bichalcophenes, a class of compounds with demonstrated antiprotozoal activity . Its unique substitution pattern allows for the introduction of cationic moieties essential for biological activity, a function not readily achieved with other bithiophene analogs [1].

Application
Selection Property
Validation Focus
Asymmetric D-A polymer synthesis for OFETs
Regioregularity control, electron affinity
Charge transport measurement, polymer morphology
Bulk heterojunction OPV active layers
Intramolecular charge transfer strength
Exciton dissociation, power conversion efficiency
Solution-processed OLED materials
Solid-state packing, film morphology
Photoluminescence quantum yield, film uniformity
Antiprotozoal probe synthesis
Bromine handle for cationic moiety introduction
Biological activity screening

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